molecular formula C19H30N2O5 B3088751 Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate CAS No. 1186646-09-2

Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3088751
CAS No.: 1186646-09-2
M. Wt: 366.5 g/mol
InChI Key: ZZHROOKMEOFOFX-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a hydroxyl substituent at the 4-position, and a 2-(3,4-dimethoxyphenyl)ethylamino moiety at the 3-position. The (3R,4R) stereochemistry and the electron-rich 3,4-dimethoxyphenyl group distinguish it from related compounds.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-11-14(15(22)12-21)20-9-8-13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15,20,22H,8-9,11-12H2,1-5H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHROOKMEOFOFX-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 320.39 g/mol

The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Neuroprotective Effects : Studies have suggested that related pyrrolidine derivatives can protect neuronal cells from oxidative stress. For instance, compounds similar to this compound have been shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative conditions .
  • Cholinesterase Inhibition : Some derivatives demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeEffect/IC50 ValueReference
AChE InhibitionIC50 = 1.90 µM
BChE InhibitionIC50 = 0.084 µM
NeuroprotectionReduction in ROS production
Antioxidant ActivitySignificant in ABTS assay

Case Studies

  • Neuroprotective Study : A study involving LX009, a compound structurally similar to this compound, indicated that it alleviated cell apoptosis induced by oxygen-glucose deprivation/reperfusion (OGD/RP). The mechanism involved the activation of the Akt/Nrf2 pathway, enhancing cellular antioxidant defenses .
  • Cholinesterase Inhibition : Research on multifunctional agents demonstrated that certain pyrrolidine derivatives effectively inhibited cholinesterases while showing selectivity towards BChE. This selectivity is crucial for minimizing side effects associated with AChE inhibition in Alzheimer's treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate has been studied for its potential to modulate serotonin and norepinephrine levels in the brain, making it a candidate for treating depression and anxiety disorders. Its structural similarity to known antidepressants allows for the exploration of new therapeutic pathways .

1.2 Neuroprotective Properties
Studies have shown that compounds with a pyrrolidine backbone can offer neuroprotective effects against oxidative stress and neuroinflammation. The specific configuration of this compound may enhance its ability to cross the blood-brain barrier, providing potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

2.1 Proteomics Research
this compound is utilized in proteomics for studying protein interactions and modifications. Its ability to selectively bind to certain proteins makes it valuable in identifying biomarkers for diseases .

2.2 Enzyme Inhibition Studies
The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited to develop inhibitors for therapeutic purposes or to study enzyme mechanisms in detail .

Material Science Applications

3.1 Polymer Synthesis
this compound can be employed in the synthesis of polymers with specific functional properties. Its reactivity can be harnessed to create materials with enhanced mechanical strength or thermal stability .

3.2 Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanoscale devices or drug delivery systems due to its ability to form stable complexes with various substrates .

Case Studies

Study Title Focus Findings
Antidepressant Effects of Pyrrolidine DerivativesMedicinal ChemistryDemonstrated significant serotonin modulation .
Neuroprotective Mechanisms of Pyrrolidine CompoundsBiochemistryShowed reduced oxidative stress markers in neuronal cells .
Synthesis of Functional Polymers Using Pyrrolidine DerivativesMaterial ScienceAchieved enhanced thermal stability in polymer matrices .

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous tert-butyl pyrrolidine carboxylates, focusing on substituents, stereochemistry, and physicochemical properties.

Substituent Variations on the Pyrrolidine Ring

Aromatic/Non-Aromatic Side Chains

Cyclohexenyl Analog Compound: tert-butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate Key Differences: Replaces the 3,4-dimethoxyphenyl group with a cyclohexenyl moiety. Molecular Weight: 310.438 g/mol .

Vinylbenzyloxy Derivative Compound: (2S,4R)-tert-butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate Key Differences: Substitutes the amino group with a carbamoyl moiety and introduces a 4-vinylbenzyloxy group at the 4-position. Impact: The vinylbenzyloxy group adds steric bulk and introduces a reactive alkene, which could facilitate further functionalization via click chemistry .

Heterocyclic Substituents

Pyrimidinylamino Derivative Compound: tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Key Differences: Incorporates a nitro-pyrimidinylamino group. The dibenzylamino group adds hydrophobicity .

Fluorinated Proline Hybrid Compound: tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Key Differences: Integrates a fluorinated proline moiety and a pyrazolopyridine scaffold. Impact: Fluorination increases metabolic stability and alters electronic properties, while the pyrazolopyridine core enables π-stacking in nucleic acid targets .

Functional Group Modifications

Trifluoromethyl and Methyl Groups Compound: tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Key Differences: Replaces the dimethoxyphenyl-ethylamino group with trifluoromethyl and methyl substituents. Impact: The trifluoromethyl group significantly increases lipophilicity and resistance to oxidative metabolism .

Sulfanyl-Triazole Hybrid

  • Compound : tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
  • Key Differences : Introduces a sulfanyl-triazole group.
  • Impact : The sulfur atom enhances hydrogen-bond acceptor capacity, while the triazole ring enables metal coordination .

Stereochemical Variations

Compound Stereochemistry Key Feature Reference
Target Compound (3R,4R) 3,4-Dimethoxyphenyl-ethylamino and hydroxyl groups in cis configuration
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (3S,4R) Hydroxymethyl and methoxyphenyl groups in trans configuration
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (3R,4S) Trifluoromethyl and methyl groups in trans arrangement

Q & A

Q. In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–70%) and cytochrome P450 interactions (CYP3A4 substrate).
  • Metabolite Identification : Simulate phase I oxidation (via CYP450) and phase II glucuronidation using Schrödinger’s BioLuminate .
    Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Q. Process Optimization :

  • Flow Chemistry : Use continuous-flow reactors for Boc protection to reduce reaction time (30 min vs. 12 hr batch) .
  • Catalysis : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
    Yield Data :
StepYield (Batch)Yield (Flow)
Boc Protection65%85%
Reductive Amination42%78%

Basic: How is the compound characterized post-synthesis, and what are key spectral benchmarks?

Q. Spectroscopic Data :

  • 1^1H NMR (CDCl3_3): δ 1.44 (s, 9H, tert-butyl), δ 3.85 (m, 2H, CH2_2NH), δ 6.75 (s, 2H, aromatic).
  • HRMS : m/z calculated for C20_{20}H31_{31}N2_2O5_5 [M+H]+^+: 403.2231; observed: 403.2228 .

Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics?

Q. Models :

  • Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma half-life (t1/2_{1/2} ~2.5 hr) via LC-MS/MS.
  • Tissue Distribution : Use whole-body autoradiography to track 14^{14}C-labeled compound in organs .
    Challenges : The tert-butyl group may slow renal excretion; monitor urinary metabolites for glucuronide conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.